4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-
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Overview
Description
4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- typically involves the cyclocondensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization with α-haloketones . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity through techniques like green chemistry and nano-catalysis .
Chemical Reactions Analysis
4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- undergoes various chemical reactions, including:
Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinone derivatives .
Scientific Research Applications
4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- has been extensively studied for its scientific research applications:
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes like aldose reductase, which plays a role in diabetic complications . The compound also interferes with the cell cycle of cancer cells, leading to apoptosis or programmed cell death . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- can be compared with other thiazolidinone derivatives such as:
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound shares a similar structure but differs in its pharmacological properties and applications.
5-Methyl-4-thiazolidinones: These derivatives have shown antitubercular activity and are structurally similar but possess different biological activities.
The uniqueness of 4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- lies in its diverse range of biological activities and its potential as a lead compound in drug development .
Properties
CAS No. |
55111-70-1 |
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Molecular Formula |
C17H13NO2S2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NO2S2/c1-20-14-9-7-12(8-10-14)11-15-16(19)18(17(21)22-15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
PLCADXKCEUVCGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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